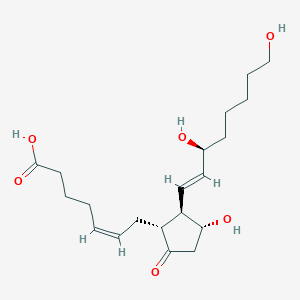

20-Hydroxy-PGE2

Übersicht

Beschreibung

20-hydroxy Prostaglandin E2 is a metabolite of Prostaglandin E2, formed through the action of cytochrome P450 enzymes. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandins are involved in various physiological functions, including inflammation, smooth muscle activity, and the regulation of blood flow .

Wissenschaftliche Forschungsanwendungen

20-Hydroxy-Prostaglandin E2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um den Metabolismus von Prostaglandinen und die Rolle von Cytochrom-P450-Enzymen zu untersuchen.

Biologie: Es hilft beim Verständnis der Regulation der glatten Muskelaktivität und Entzündungen.

Medizin: Die Forschung konzentriert sich auf seine potenziellen therapeutischen Rollen bei Erkrankungen wie pulmonaler Hypertonie und anderen entzündlichen Erkrankungen.

Industrie: Obwohl es in der Industrie nicht weit verbreitet ist, dient es als Referenzverbindung bei der Entwicklung von Prostaglandin-basierten Medikamenten

5. Wirkmechanismus

20-Hydroxy-Prostaglandin E2 entfaltet seine Wirkungen durch die Bindung an spezifische Prostaglandinrezeptoren, hauptsächlich den EP2-Rezeptor. Diese Bindung aktiviert intrazelluläre Signalwege, darunter den cAMP-Weg, was zu verschiedenen physiologischen Reaktionen wie Relaxation der glatten Muskulatur und Modulation von Entzündungsprozessen führt . Die Cytochrom-P450-Enzyme spielen eine entscheidende Rolle bei seinem Metabolismus und wandeln Prostaglandin E2 in 20-Hydroxy-Prostaglandin E2 um .

Ähnliche Verbindungen:

19®-Hydroxy-Prostaglandin E2: Wirkt als potenter Relaxans der glatten Muskulatur und selektiver EP2-Rezeptoragonist.

Prostaglandin E2: Die Stammverbindung, die an einer Vielzahl physiologischer Prozesse beteiligt ist.

Prostaglandin F2α: Ein weiteres Mitglied der Prostaglandin-Familie, bekannt für seine Rolle bei der Einleitung der Wehen und der Kontrolle des Blutflusses

Einzigartigkeit: 20-Hydroxy-Prostaglandin E2 ist einzigartig aufgrund seiner spezifischen Hydroxylierung an der 20. Kohlenstoffposition, die im Vergleich zu seiner Stammverbindung und anderen Prostaglandinen unterschiedliche biologische Aktivitäten verleiht. Diese Modifikation beeinflusst seine Rezeptorbindungsaffinität und metabolische Stabilität, wodurch es zu einer wertvollen Verbindung für die Untersuchung des Prostaglandin-Metabolismus und der Funktion wird .

Wirkmechanismus

Target of Action

20-Hydroxy Prostaglandin E2 (20-Hydroxy-PGE2) is a product of cytochrome P450 metabolism of Prostaglandin E2 (PGE2) . The primary targets of this compound are the PGE2-producing enzymes PTGES/PTGES2 and the PGD2-producing enzyme PTGDS . These enzymes play a crucial role in the prostaglandin metabolism.

Mode of Action

This compound interacts with its targets through a series of chemical transformations. The ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain is a prominent metabolic pathway for PGE2 . This compound is the putative first intermediate in this chain of chemical transformations .

Biochemical Pathways

The biochemical pathway of this compound involves the cytochrome P450 metabolism of PGE2 . This process includes ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain . The compound is the putative first intermediate in this chain of chemical transformations .

Pharmacokinetics

The pharmacokinetics of this compound is largely determined by its metabolic pathway. It is a product of cytochrome P450 metabolism of PGE2 . The ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain is a prominent metabolic pathway for PGE2 . This pathway influences the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the production of PGE2 . PGE2 has various downstream effects, including causing direct contractions in the myometrium . In addition, PGE2 inhibits Na+ absorption within the Thick Ascending Limb (TAL) of the Loop of Henle and ADH-mediated water transport in collecting tubules .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exposure to weak acids increases PGE2 production with a peak at pH 4–5 . This suggests that the pH level can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

20-Hydroxy Prostaglandin E2 interacts with various enzymes and proteins. It is a product of ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain of PGE2 . This process involves cytochrome P450, indicating a significant interaction with this enzyme .

Cellular Effects

20-Hydroxy Prostaglandin E2 has profound effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a vital role in tissue repair and regeneration .

Molecular Mechanism

The molecular mechanism of 20-Hydroxy Prostaglandin E2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is the putative first intermediate in the metabolism by cytochrome P450 of PGE2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20-Hydroxy Prostaglandin E2 change over time. It has been shown that the PGE2 matrix effectively extends the half-life of PGE2 in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 20-Hydroxy Prostaglandin E2 vary with different dosages in animal models

Metabolic Pathways

20-Hydroxy Prostaglandin E2 is involved in prominent metabolic pathways. The metabolic pathway for PGE2 involves ω-Oxidation at C-20 followed by beta-oxidation and the loss of up to 4 carbons from the lower side chain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-hydroxy Prostaglandin E2 typically involves the enzymatic conversion of Prostaglandin E2. This process is mediated by cytochrome P450 enzymes, which introduce a hydroxyl group at the 20th carbon position of Prostaglandin E2. The reaction conditions often include the presence of cofactors such as NADPH and oxygen .

Industrial Production Methods: Industrial production of 20-hydroxy Prostaglandin E2 is less common due to its specific biological roles and the complexity of its synthesis. it can be produced in laboratory settings using biocatalytic processes that mimic the natural enzymatic pathways. These methods ensure high specificity and yield of the desired product .

Analyse Chemischer Reaktionen

Reaktionstypen: 20-Hydroxy-Prostaglandin E2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe an der 20. Position kann weiter oxidiert werden, um Ketone oder Carbonsäuren zu bilden.

Reduktion: Die in dem Molekül vorhandene Ketogruppe kann reduziert werden, um sekundäre Alkohole zu bilden.

Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen und Ester oder Ether bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Säurechloride und Alkohole sind typische Reagenzien für Veresterungs- und Veretherungsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von 20-Hydroxy-Prostaglandin E2, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

19®-Hydroxy-prostaglandin E2: Acts as a potent smooth muscle relaxant and selective EP2 receptor agonist.

Prostaglandin E2: The parent compound, involved in a wide range of physiological processes.

Prostaglandin F2α: Another member of the prostaglandin family, known for its role in inducing labor and controlling blood flow

Uniqueness: 20-hydroxy Prostaglandin E2 is unique due to its specific hydroxylation at the 20th carbon position, which imparts distinct biological activities compared to its parent compound and other prostaglandins. This modification affects its receptor binding affinity and metabolic stability, making it a valuable compound for studying prostaglandin metabolism and function .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGEYVZEVXWAD-NZGURKHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316974 | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57930-95-7 | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57930-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057930957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxyprostaglandin E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUQ67RPB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

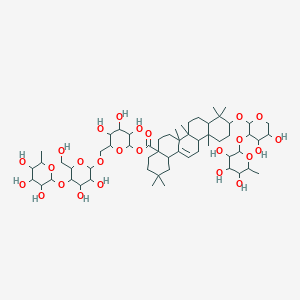

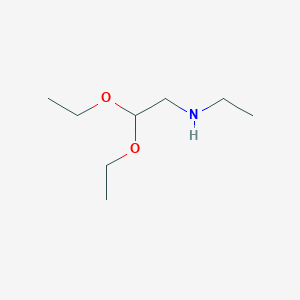

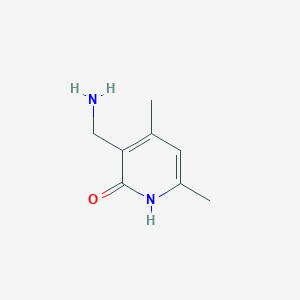

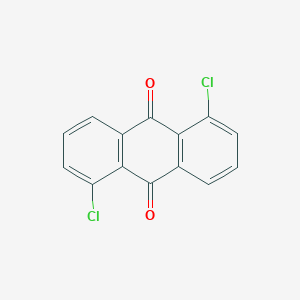

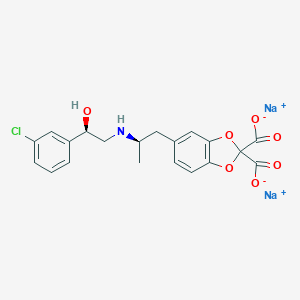

Feasible Synthetic Routes

Q1: What is the significance of 20-Hydroxy Prostaglandin E2 in ram reproductive physiology?

A1: 20-Hydroxy Prostaglandin E2, along with 20-hydroxy Prostaglandin E1, is found in high concentrations in ram semen [, ]. While their exact roles remain unclear, their presence suggests a potential function in reproductive physiology. These compounds are primarily synthesized in the ram seminal vesicles [] and potentially the ampulla of the vas deferens [].

Q2: Which enzyme is primarily responsible for the biosynthesis of 20-Hydroxy Prostaglandin E2 in rams?

A2: Research points to CYP4F21, a cytochrome P450 enzyme, as the major catalyst for 20-Hydroxy-PGE2 biosynthesis in ram seminal vesicles []. This enzyme efficiently catalyzes the hydroxylation of Prostaglandin E2, as well as specific stable analogs of Prostaglandin H2, into their corresponding 20-hydroxy metabolites [].

A3: CYP4F21 shares a 74% amino acid sequence identity with CYP4F8, a human enzyme found in seminal vesicles []. This similarity suggests a potential homologous function in humans, highlighting a possible conserved pathway for 20-hydroxy prostaglandin production across different species. Further research is needed to confirm this hypothesis and explore the potential implications for human reproductive health.

Q3: What research methods were used to identify and characterize CYP4F21?

A4: Researchers employed a combination of molecular cloning, heterologous expression, and enzymatic assays to study CYP4F21 []. They initially identified a novel cytochrome P450 cDNA sequence from ram seminal vesicle RNA using RT-PCR with degenerate primers. After cloning the full coding region, they expressed CYP4F21 in yeast and characterized its catalytic activity through liquid chromatography-mass spectrometry []. This approach allowed them to directly link the enzyme to its specific catalytic activity in 20-hydroxy prostaglandin biosynthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)